4-Aminoquinoline-2-one
Overview
Description
4-Aminoquinoline-2-one is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of an amino group at the fourth position and a carbonyl group at the second position of the quinoline ring
Mechanism of Action
Target of Action
The primary target of 4-Aminoquinoline-2-one compounds, such as Chloroquine (CQ) and Amodiaquine (AQ), is the Fe (II)-protoporphyrin IX in Plasmodium falciparum . These compounds have been used for several decades for the control and eradication of malaria .
Mode of Action
Like other quinoline derivatives, it is thought to inhibit heme polymerase activity. This results in the accumulation of free heme, which is toxic to the parasites. The drug binds the free heme, preventing the parasite from converting it to a less toxic form. This drug-heme complex is toxic and disrupts membrane function .
Biochemical Pathways
The affected biochemical pathway involves the inhibition of heme polymerase activity, leading to the accumulation of free heme. This disrupts the normal functioning of the parasites, leading to their death .
Pharmacokinetics
Due to their weak base properties, their effectiveness has been shown to be partly dependent upon drug accumulation in the acidic digestive vacuole .
Result of Action
The result of the action of this compound compounds is the death of the malaria parasites. By inhibiting heme polymerase activity and causing the accumulation of toxic free heme, these compounds disrupt the normal functioning of the parasites .
Action Environment
The action of this compound compounds can be influenced by environmental factors. For instance, oxygen tension has been shown to govern the activity of these compounds against P. falciparum, with high O2 tension (21%) leading to increased efficacy of the drug compared to lower (10%) O2 tension .
Biochemical Analysis
Biochemical Properties
4-Aminoquinoline-2-one interacts with various enzymes, proteins, and other biomolecules. Compounds containing the 4-aminoquinoline moiety, like this compound, are known to exhibit various pharmacological properties . These compounds have been synthesized and developed as lead molecules in the drug development process .
Cellular Effects
This compound has shown to have effects on various types of cells and cellular processes. For instance, it has been found to have high in vitro potency against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, accompanied by low toxicity to L6 rat fibroblasts and MRC5 human lung cells .
Molecular Mechanism
The molecular mechanism of action of this compound is not completely certain. Like other quinoline derivatives, it is thought to inhibit heme polymerase activity . This results in the accumulation of free heme, which is toxic to the parasites. The drug binds the free heme, preventing the parasite from converting it to a form less toxic .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are not fully understood. It has been observed that the new compounds displayed high in vitro potency, markedly superior to chloroquine and comparable to amodiaquine, against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum .
Metabolic Pathways
It is known that 4-aminoquinoline pharmacophores have gained a lot of interest from researchers to design and develop biologically important molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminoquinoline-2-one can be achieved through several methods. One common approach involves the intramolecular cyclization of 2-cyanophenylamide derivatives using biodegradable and recyclable choline hydroxide. This method is environmentally benign and offers high yields . Another method involves the reaction of 2-aminobenzonitrile with diethylmalonate using sodium ethoxide, although this method requires longer reaction times .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and green chemistry principles is often emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Aminoquinoline-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 4-aminoquinoline-2-ol.
Substitution: The amino group at the fourth position can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include quinoline-2,4-dione derivatives, 4-aminoquinoline-2-ol, and various substituted quinoline derivatives.
Scientific Research Applications
4-Aminoquinoline-2-one has a wide range of scientific research applications:
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Derivatives of this compound have shown promise as antimalarial, anticancer, and antiviral agents
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Aminoquinoline-2-one can be compared with other similar compounds, such as:
Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substitution patterns.
Amodiaquine: Another antimalarial agent with a similar mechanism of action but distinct pharmacokinetic properties.
Hydroxychloroquine: A derivative of chloroquine with additional hydroxyl groups, used for its anti-inflammatory and antiviral properties.
Uniqueness: this compound is unique due to its versatile chemical reactivity and broad spectrum of biological activities. Its ability to undergo various chemical transformations and its potential as a scaffold for drug development make it a valuable compound in both research and industry.
Properties
IUPAC Name |
4-amino-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-7-5-9(12)11-8-4-2-1-3-6(7)8/h1-5H,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZHBEHGSJQMGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332689 | |
Record name | 4-AMINOQUINOLINE-2-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110216-87-0 | |
Record name | 4-AMINOQUINOLINE-2-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-1,2-dihydroquinolin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using choline hydroxide (ChOH) in the synthesis of 4-aminoquinoline-2-ones?
A1: Traditional methods for synthesizing 4-aminoquinoline-2-ones often rely on harsh reaction conditions and toxic reagents, leading to environmental concerns. This research [] highlights the use of choline hydroxide (ChOH) as a greener alternative. * Biodegradability & Recyclability: ChOH is a biodegradable and recyclable catalyst, minimizing waste and environmental impact. []* Efficiency: The reaction proceeds rapidly and efficiently, leading to high yields of the desired 4-aminoquinoline-2-one product. []* Simplicity: The process involves a straightforward workup, making it a practical and user-friendly approach in laboratory settings. []
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